

# Phenylmethyl N-(8-bromoocetyl)carbamate: A Technical Overview

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## Compound of Interest

**Compound Name:** Phenylmethyl N-(8-bromoocetyl)carbamate

**Cat. No.:** B15602226

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the core properties of **Phenylmethyl N-(8-bromoocetyl)carbamate**. Due to the limited availability of published data for this specific compound, this guide combines known basic properties with inferred information based on the well-established chemistry of carbamates. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

## Core Properties and Data

**Phenylmethyl N-(8-bromoocetyl)carbamate** is a carbamate ester characterized by a benzyl protecting group on the nitrogen and a terminal bromide on the C8 alkyl chain. This bifunctional nature suggests its potential utility as a chemical probe or a precursor in the synthesis of more complex molecules, particularly in the development of targeted therapeutics where the alkyl bromide can serve as a reactive handle for conjugation.

Table 1: Physicochemical Properties of **Phenylmethyl N-(8-bromoocetyl)carbamate**

Property	Value	Source
CAS Number	209179-21-5	Commercial Suppliers
Molecular Formula	C <sub>16</sub> H <sub>24</sub> BrNO <sub>2</sub>	Commercial Suppliers
Molecular Weight	342.27 g/mol	Commercial Suppliers
Appearance	Inferred: Colorless to pale yellow oil or low-melting solid	General properties of similar carbamates
Solubility	Inferred: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)	General properties of similar carbamates

Table 2: Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR	No published data available. A predicted spectrum would show characteristic peaks for the benzyl group (aromatic protons and benzylic CH <sub>2</sub> ), the octyl chain (multiple methylene groups), and the carbamate N-H proton.
<sup>13</sup> C NMR	No published data available. A predicted spectrum would show signals for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the alkyl chain.
Mass Spectrometry	No published data available. Expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine.
Infrared (IR) Spectroscopy	No published data available. Expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-Br stretch.

# Proposed Synthesis and Experimental Protocol

While a specific, published protocol for the synthesis of **Phenylmethyl N-(8-bromoocetyl)carbamate** is not available, a standard and reliable method can be inferred from the general synthesis of carbamates. The most common approach involves the reaction of an amine with a chloroformate.<sup>[1]</sup> In this case, 8-bromoocetylamine would be reacted with benzyl chloroformate.<sup>[2][3][4][5][6][7]</sup>

Reaction Scheme:

## Detailed Experimental Protocol (Inferred)

Materials:

- 8-bromoocetylamine hydrochloride (or free base)
- Benzyl chloroformate (Cbz-Cl)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromoocetylamine hydrochloride (1.0 eq) in anhydrous DCM. If starting with the hydrochloride salt, add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine. If starting with the free base, use 1.1 eq of triethylamine.
- Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure **Phenylmethyl N-(8-bromoocetyl)carbamate**.

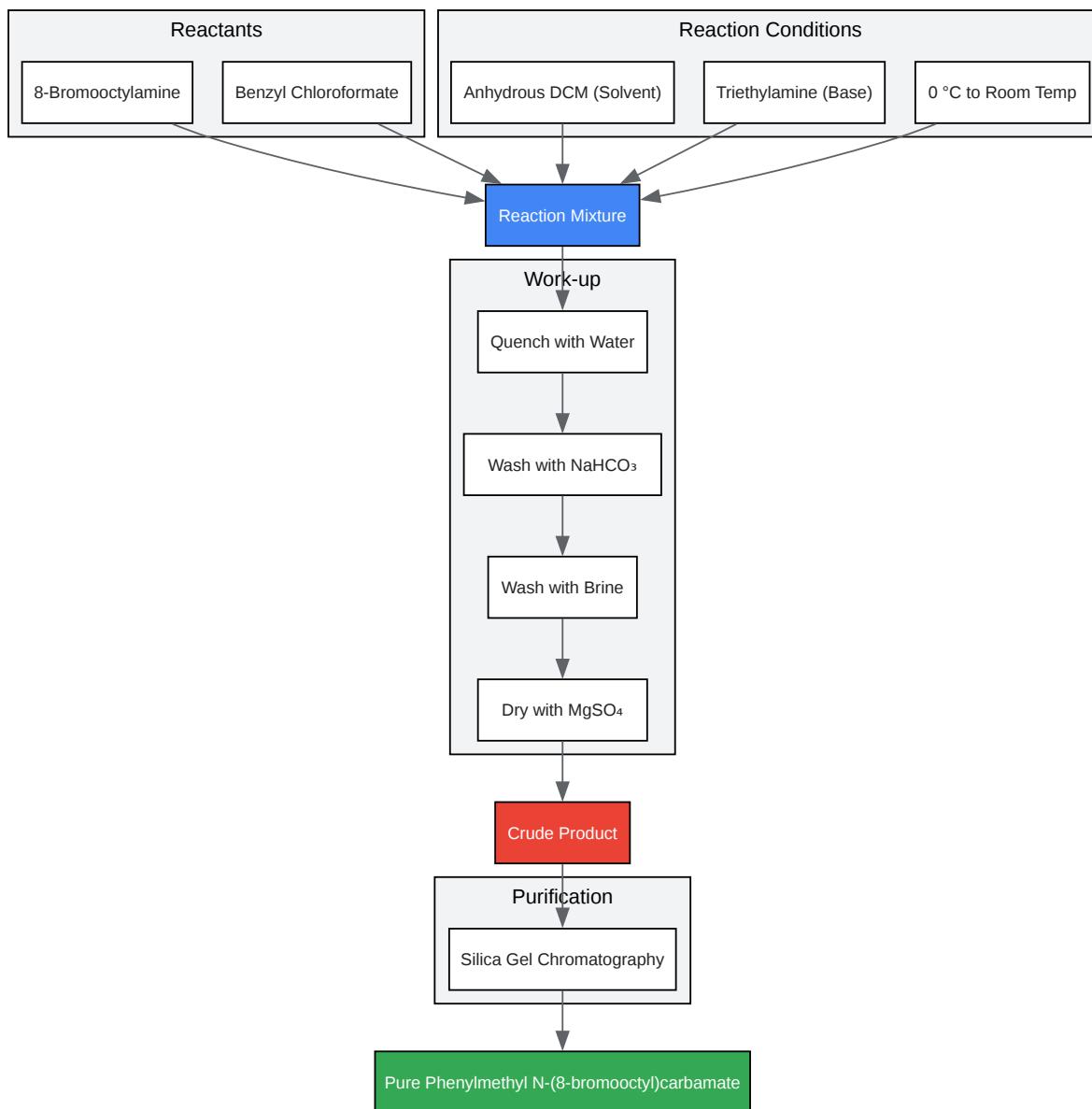
## Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the mechanism of action of **Phenylmethyl N-(8-bromoocetyl)carbamate**. Carbamate-containing molecules are known to exhibit a wide range of biological activities, and some are used as enzyme inhibitors or as protecting groups in drug synthesis.<sup>[5]</sup> The presence of the 8-bromoocetyl chain could potentially allow for covalent modification of biological targets, but this remains speculative without experimental evidence.

## Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the key components in the synthesis of **Phenylmethyl N-(8-bromoocetyl)carbamate**.

## Proposed Synthesis Workflow for Phenylmethyl N-(8-bromoocetyl)carbamate

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Caption: Proposed synthesis workflow.

## Conclusion

**Phenylmethyl N-(8-bromoocetyl)carbamate** is a chemical entity with potential applications in synthetic and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reliably predicted based on established chemical principles. This guide provides a foundational understanding of its properties and a practical, albeit inferred, protocol for its preparation. Further research is warranted to elucidate its physical, chemical, and biological characteristics to fully realize its potential in scientific research and drug development.

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